molecular formula C10H12FN5O4 B039910 3'-Deoxy-3'-fluoroguanosine CAS No. 123402-21-1

3'-Deoxy-3'-fluoroguanosine

Cat. No. B039910
M. Wt: 285.23 g/mol
InChI Key: VDOWHLFGBWKXJC-DXTOWSMRSA-N
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Description

3’-Deoxy-3’-fluoroguanosine is a nucleoside phosphorylase inhibitor . It inhibits RNA replication by binding replons . It is used to treat viral hepatitis, cancer, and other diseases .


Synthesis Analysis

A synthetic method was established for 3’-alpha-fluoro-2’,'3-dideoxyguanosine from guanosine in 27% overall yield and 6 steps . A byproduct of fluorination was identified by NMR studies, supporting the supposition that the fluorination itself proceeded via a bromonium cation .


Molecular Structure Analysis

The molecular formula of 3’-Deoxy-3’-fluoroguanosine is C10H12FN5O4 . Its molecular weight is 285.23 g/mol . The IUPAC name is 2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .


Chemical Reactions Analysis

3’-Deoxy-3’-fluoroguanosine is a nucleoside phosphorylase inhibitor that inhibits the replication of RNA by binding to the replicon .


Physical And Chemical Properties Analysis

3’-Deoxy-3’-fluoroguanosine is a solid . It is slightly soluble in acetonitrile, DMSO, methanol, and water .

Scientific Research Applications

Specific Scientific Field: Medical Research - Antiviral Therapy

“3’-Deoxy-3’-fluoroguanosine” is a nucleoside analog used in medical research, particularly in the development of antiviral therapies .

Summary of the Application

This compound is an inhibitor of the Hepatitis C virus (HCV) RNA polymerase non-structural protein 5B (NS5B), which plays a crucial role in the replication of the virus . By inhibiting this protein, “3’-Deoxy-3’-fluoroguanosine” can potentially prevent the virus from replicating, making it a promising candidate for the treatment of Hepatitis C .

Results or Outcomes

In terms of outcomes, it has been found that “3’-Deoxy-3’-fluoroguanosine” can inhibit HCV NS5B with an IC50 value of 1.8 µM . This suggests that the compound has a potent inhibitory effect on the virus at relatively low concentrations .

Specific Scientific Field: Antiviral Research - SARS-CoV-2

“3’-Deoxy-3’-fluoroguanosine” is being studied for its potential use in the treatment of SARS-CoV-2, the virus that causes COVID-19 .

Summary of the Application

This compound is being used in in silico modeling to screen over 70,000 compounds targeting SARS-CoV-2 proteins . The data package containing compound characteristics, docking scores, and predicted physicochemical properties for compound hits against nine SARS-CoV-2 targets is being studied .

Results or Outcomes

The outcomes of these studies are not yet available as the research is ongoing .

Specific Scientific Field: Cancer Research

“3’-Deoxy-3’-fluoroguanosine” is also being studied for its potential use in cancer treatment .

Summary of the Application

This compound is a nucleoside phosphorylase inhibitor that is used for the treatment of various diseases, including cancer . It inhibits the replication of RNA by binding to the replicon .

Methods of Application or Experimental Procedures

In cancer research, “3’-Deoxy-3’-fluoroguanosine” would typically be introduced into a biological system (such as a cell culture or animal model) with cancerous cells. The effects of the compound on cell growth and replication would then be monitored over time .

Specific Scientific Field: Antiviral Research - SARS-CoV-2

“3’-Deoxy-3’-fluoroguanosine” is being studied for its potential use in the treatment of SARS-CoV-2, the virus that causes COVID-19 .

Summary of the Application

This compound is being used in in silico modeling to screen over 70,000 compounds targeting SARS-CoV-2 proteins . The data package containing compound characteristics, docking scores, and predicted physicochemical properties for compound hits against nine SARS-CoV-2 targets is being studied .

Results or Outcomes

The outcomes of these studies are not yet available as the research is ongoing .

Specific Scientific Field: Cancer Research

“3’-Deoxy-3’-fluoroguanosine” is also being studied for its potential use in cancer treatment .

Summary of the Application

This compound is a nucleoside phosphorylase inhibitor that is used for the treatment of various diseases, including cancer . It inhibits the replication of RNA by binding to the replicon .

Methods of Application or Experimental Procedures

In cancer research, “3’-Deoxy-3’-fluoroguanosine” would typically be introduced into a biological system (such as a cell culture or animal model) with cancerous cells. The effects of the compound on cell growth and replication would then be monitored over time .

Safety And Hazards

No special measures are required for handling 3’-Deoxy-3’-fluoroguanosine . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Relevant Papers A paper titled “Versatile synthesis and biological evaluation of novel 3 -fluorinated…” discusses the synthesis of 3’-Deoxy-3’-fluoroguanosine .

properties

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOWHLFGBWKXJC-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154008
Record name 3'-Deoxy-3'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-3'-fluoroguanosine

CAS RN

123402-21-1
Record name 3′-Deoxy-3′-fluoroguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123402-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Deoxy-3'-fluoroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Deoxy-3'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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